molecular formula C24H19F3N4O3 B2899333 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902961-56-2

2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2899333
CAS RN: 902961-56-2
M. Wt: 468.436
InChI Key: OIAQMCQWHOSFQD-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrido[2,3-d]pyrimidinones . Compounds in this class have shown therapeutic interest and have been used in the development of new therapies . They have been studied for their inhibitory activities on various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrido[2,3-d]pyrimidinone core with a 4-methylbenzyl group at the 3-position and a 2-(trifluoromethyl)phenylacetamide group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrido[2,3-d]pyrimidinones can undergo various reactions due to the presence of the reactive pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrido[2,3-d]pyrimidinones can be predicted, such as their molecular weight, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Some pyrido[2,3-d]pyrimidinones have been found to inhibit enzymes like ENPP1 .

Future Directions

Future research could focus on exploring the therapeutic potential of this compound and similar pyrido[2,3-d]pyrimidinones. This could involve studying their biological activity, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with barbituric acid to form 4-methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine. This intermediate is then reacted with N-(2-trifluoromethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "barbituric acid", "N-(2-trifluoromethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine.", "Step 2: Reaction of 4-methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine with N-(2-trifluoromethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide." ] }

CAS RN

902961-56-2

Product Name

2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C24H19F3N4O3

Molecular Weight

468.436

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O3/c1-15-8-10-16(11-9-15)13-31-22(33)17-5-4-12-28-21(17)30(23(31)34)14-20(32)29-19-7-3-2-6-18(19)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)

InChI Key

OIAQMCQWHOSFQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

solubility

not available

Origin of Product

United States

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